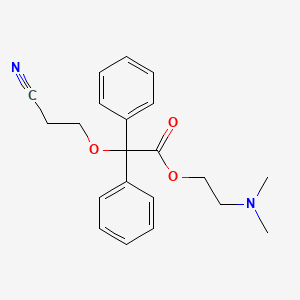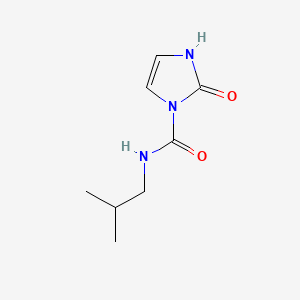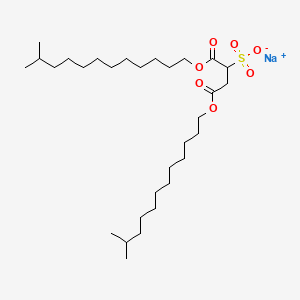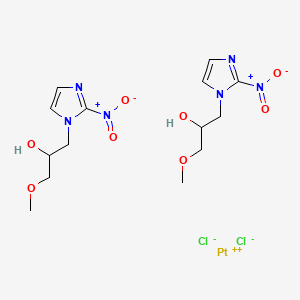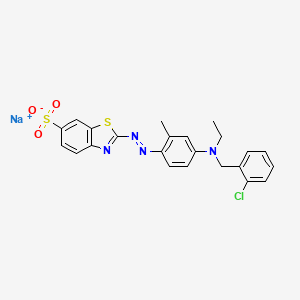
Cis-bicyclo(3.3.0)-2-octene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-bicyclo(330)-2-octene is a bicyclic compound with a unique structure characterized by two fused cyclopentane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing cis-bicyclo(3.3.0)-2-octene involves the transformation of cyclopentadiene to this compound via endo-5-vinyl-2-norbornene. This process includes two different oxidation reactions: palladium-catalyzed cyclization and Baeyer–Villiger ring opening . Another method involves the reaction of cis,cis-1,5-cyclooctadiene with chloroform and benzoyl peroxide, followed by further reactions to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Cis-bicyclo(3.3.0)-2-octene undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions
Reduction: The compound can be reduced using standard reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of ring-opened products, while reduction reactions typically yield reduced bicyclic compounds.
Applications De Recherche Scientifique
Cis-bicyclo(3.3.0)-2-octene has several applications in scientific research:
Biology: Its unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research into potential medicinal applications is ongoing, with studies focusing on its biological activity and potential therapeutic uses.
Mécanisme D'action
The mechanism by which cis-bicyclo(330)-2-octene exerts its effects depends on the specific reactions it undergoesFor example, in oxidation reactions, the palladium catalyst facilitates the formation of reactive intermediates that lead to ring opening .
Comparaison Avec Des Composés Similaires
Cis-bicyclo(3.3.0)-2-octene can be compared to other similar compounds, such as:
Bicyclo(3.3.1)nonane: This compound has a similar bicyclic structure but with an additional carbon atom, leading to different reactivity and applications.
Bicyclo(3.1.0)hexane: This compound has a smaller bicyclic structure and different chemical properties.
The uniqueness of cis-bicyclo(33
Propriétés
Numéro CAS |
930-99-4 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
(3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalene |
InChI |
InChI=1S/C8H12/c1-3-7-5-2-6-8(7)4-1/h1,3,7-8H,2,4-6H2/t7-,8+/m1/s1 |
Clé InChI |
KEHFJHPSOFFXBO-SFYZADRCSA-N |
SMILES isomérique |
C1C[C@@H]2CC=C[C@@H]2C1 |
SMILES canonique |
C1CC2CC=CC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3,17-dimethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene](/img/structure/B13776688.png)
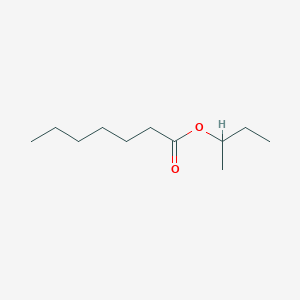
![1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]-](/img/structure/B13776701.png)

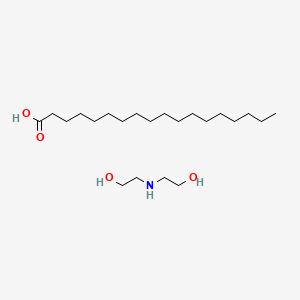
![beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13776723.png)
